molecular formula C23H23FN2O5S2 B6549057 1-(2-fluorophenyl)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide CAS No. 1040660-33-0

1-(2-fluorophenyl)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide

Número de catálogo: B6549057
Número CAS: 1040660-33-0
Peso molecular: 490.6 g/mol
Clave InChI: IJUWPGCIKUEUKO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 1-(2-fluorophenyl)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide (hereafter referred to as the target compound) features a tetrahydroquinoline core substituted at the 1-position with a 4-methoxybenzenesulfonyl group and at the 6-position with a methanesulfonamide-linked 2-fluorophenyl moiety. Key structural attributes include:

  • Tetrahydroquinoline scaffold: A partially saturated bicyclic system that enhances conformational rigidity compared to fully aromatic quinoline derivatives.
  • 4-Methoxybenzenesulfonyl group: Electron-donating methoxy substituent at the para position of the benzenesulfonyl moiety, influencing electronic and steric properties.

Propiedades

IUPAC Name

1-(2-fluorophenyl)-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O5S2/c1-31-20-9-11-21(12-10-20)33(29,30)26-14-4-6-17-15-19(8-13-23(17)26)25-32(27,28)16-18-5-2-3-7-22(18)24/h2-3,5,7-13,15,25H,4,6,14,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUWPGCIKUEUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The target compound shares a tetrahydroquinoline-sulfonamide core with several reported analogs. Below is a comparative analysis of key structural variations and their implications:

Table 1: Structural Comparison of Sulfonamide-Containing Tetrahydroquinoline Derivatives
Compound ID/Name Tetrahydroquinoline Substituent (Position 1) Sulfonamide-Linked Group (Position 6) Key Activity (IC₅₀/EC₅₀) Source
Target Compound 4-Methoxybenzenesulfonyl 1-(2-Fluorophenyl)methanesulfonamide Not reported N/A
2,4-Difluoro-N-(1-(4-fluorophenyl)sulfonyl)-...* 4-Fluorophenylsulfonyl 2,4-Difluorobenzenesulfonamide <1 μmol/L (RORγ)
2-Chloro-6-fluoro-N-(1-(4-fluorophenyl)sulfonyl)-... 4-Fluorophenylsulfonyl 2-Chloro-6-fluorobenzamide <15 μmol/L (RORγ)
A1F (PDB ID)† 2-Oxo-1-propyl 1-(2-Fluoro-4-methylphenyl)methanesulfonamide Not reported (structural data only)
SR3335 Not specified Acetamide 480 nmol/L (RORα)

*Full name: 2,4-difluoro-N-(1-(4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide †PDB entry A1F: 1-(2-fluoro-4-methylphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Key Observations:

Substituent at Position 1: The 4-methoxybenzenesulfonyl group in the target compound differs from the 4-fluorophenylsulfonyl in analogs from . In A1F , the 1-position is substituted with a 2-oxo-1-propyl group, which introduces a ketone functionality absent in the target compound.

Sulfonamide-Linked Group :

  • The target compound’s 2-fluorophenyl-methanesulfonamide is distinct from the 2,4-difluorobenzenesulfonamide in compound 7 (), which exhibits sub-micromolar RORγ activity . The smaller methanesulfonamide group may reduce steric hindrance compared to bulkier benzenesulfonamides.

Biological Activity :

  • Fluorinated analogs (e.g., compound 7 in ) show potent RORγ inverse agonism (IC₅₀ <1 μmol/L), suggesting that fluorine substitution enhances target binding . The target compound’s 2-fluorophenyl group may similarly contribute to affinity, though the methoxybenzenesulfonyl substituent’s impact remains speculative without direct data.
  • SR3335, an acetamide derivative, shows moderate RORα activity (IC₅₀ = 480 nmol/L), highlighting the importance of the sulfonamide group in modulating selectivity .

Physicochemical and Pharmacokinetic Implications

  • Solubility : Methoxy groups improve aqueous solubility relative to halogenated derivatives, as seen in analogs like N-(4-methoxyphenyl)benzenesulfonamide .
  • Metabolic Stability : Fluorine atoms and sulfonamide linkages may reduce oxidative metabolism, extending half-life .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.